5-[(2-naphthylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-naphthylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Naphthylamino Pyrimidine (NAP), is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biological and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of NAP is not fully understood, but studies have shown that it works by inhibiting various signaling pathways involved in cell growth and survival. This compound has been found to target specific proteins and enzymes that are involved in these pathways, leading to the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
NAP has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been investigated for its potential use in regulating blood glucose levels and reducing inflammation. NAP has also been found to have antioxidant properties, which can help protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NAP in lab experiments is its high purity and reliability. The synthesis method for NAP has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound for research purposes. However, one limitation of using NAP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on NAP. One area of interest is in further investigating its potential use in cancer treatment, specifically in combination with other anti-cancer drugs. NAP has also been investigated for its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, there is potential for NAP to be used in the development of new therapies for diabetes and other metabolic disorders. Further research is needed to fully understand the mechanism of action of NAP and its potential applications in various areas of medicine and scientific research.
Synthesis Methods
The synthesis of NAP involves the reaction between 2-naphthylamine and ethyl acetoacetate, followed by the addition of ammonium acetate and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce NAP for research purposes.
Scientific Research Applications
NAP has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. NAP has been found to exhibit anti-cancer properties, specifically in inhibiting the growth and proliferation of cancer cells. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from damage and promote cell survival.
properties
IUPAC Name |
6-hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-19-18(13-22-16-11-10-14-6-4-5-7-15(14)12-16)20(26)24(21(27)23-19)17-8-2-1-3-9-17/h1-13,26H,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIYAUCNYTWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC4=CC=CC=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.